

# Carnitine Palmitoyltransferase II Deficiency: A Technical Guide to Pathophysiology and Genetic Basis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CPT2**

Cat. No.: **B12381789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Carnitine Palmitoyltransferase II (**CPT2**) deficiency is an autosomal recessive metabolic disorder that impairs mitochondrial long-chain fatty acid oxidation (FAO). This in-depth technical guide elucidates the complex pathophysiology and genetic underpinnings of **CPT2** deficiency. It provides a comprehensive overview of the molecular mechanisms, genotype-phenotype correlations, and diagnostic methodologies. Furthermore, this guide details experimental protocols for key assays and presents quantitative data in structured tables to facilitate research and therapeutic development.

## Introduction

Carnitine Palmitoyltransferase II (**CPT2**) is a critical enzyme located in the inner mitochondrial membrane, responsible for the conversion of long-chain acylcarnitines to their corresponding acyl-CoAs, allowing their entry into the mitochondrial matrix for  $\beta$ -oxidation. A deficiency in **CPT2** activity disrupts this vital energy production pathway, particularly affecting tissues with high energy demands such as skeletal muscle, heart, and liver. The clinical presentation of **CPT2** deficiency is heterogeneous, ranging from a lethal neonatal form to a milder, adult-onset myopathic form. This guide will delve into the core molecular and genetic aspects of this disorder.

## Genetic Basis of CPT2 Deficiency

**CPT2** deficiency is an autosomal recessive condition, meaning an individual must inherit two mutated copies of the **CPT2** gene to be affected. The **CPT2** gene is located on chromosome 1p32 and contains five exons. Heterozygous carriers, with one normal and one mutated allele, are typically asymptomatic.

Over 60 mutations in the **CPT2** gene have been identified, including missense, nonsense, frameshift, and splice site mutations. There is a notable genotype-phenotype correlation, where the severity of the clinical presentation often relates to the residual **CPT2** enzyme activity conferred by the specific mutations.

**Table 1: Genotype-Phenotype Correlations in CPT2 Deficiency**

| Clinical Phenotype                    | Associated Genotypes                                                           | Residual CPT2 Enzyme Activity | Key Clinical Features                                                                           |
|---------------------------------------|--------------------------------------------------------------------------------|-------------------------------|-------------------------------------------------------------------------------------------------|
| Lethal Neonatal                       | Often homozygous for null mutations (e.g., frameshift, nonsense)               | <10% of normal                | Liver failure, cardiomyopathy, cystic dysplastic kidneys, severe hypoketotic hypoglycemia.      |
| Severe Infantile Hepatocardiomuscular | Compound heterozygous for a severe and a milder mutation                       | 10-20% of normal              | Recurrent hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, sudden death in infancy. |
| Myopathic (Adult)                     | Homozygous or compound heterozygous for missense mutations (e.g., p.Ser113Leu) | 20-40% of normal              | Exercise-induced myalgia, rhabdomyolysis, myoglobinuria.                                        |

The most prevalent mutation in the myopathic form is the p.Ser113Leu (S113L) variant, which is found in approximately 60-70% of mutant alleles in this population. This mutation leads to a thermolabile enzyme with reduced activity, particularly at elevated temperatures, which may explain the triggering of symptoms by fever or prolonged exercise.

## Pathophysiology

The core pathophysiological defect in **CPT2** deficiency is the inability to efficiently transport long-chain fatty acids into the mitochondrial matrix for  $\beta$ -oxidation. This leads to two primary metabolic consequences:

- Energy Deficiency: Tissues reliant on FAO for energy, such as skeletal and cardiac muscle, experience a significant energy deficit, especially during periods of fasting or prolonged exercise when glucose stores are depleted.
- Accumulation of Toxic Metabolites: The blockage of the FAO pathway results in the accumulation of long-chain acylcarnitines in the cytoplasm and mitochondria. These accumulated metabolites can have cytotoxic effects, including disruption of cellular membranes and impairment of other mitochondrial functions.

## Signaling Pathway and Metabolic Disruption

The disruption of FAO in **CPT2** deficiency has cascading effects on other cellular signaling pathways. Recent studies have implicated the mammalian target of rapamycin (mTOR) signaling pathway in the cardiac hypertrophy observed in **CPT2**-deficient mouse models. Furthermore, the accumulation of long-chain acylcarnitines has been shown to disrupt calcium homeostasis in skeletal muscle, contributing to muscle weakness and damage.



Figure 1: Mitochondrial Long-Chain Fatty Acid Oxidation

[Click to download full resolution via product page](#)

Caption: Normal mitochondrial long-chain fatty acid oxidation pathway.



Figure 2: Pathophysiology of CPT2 Deficiency

[Click to download full resolution via product page](#)

Caption: Disrupted fatty acid oxidation in **CPT2** deficiency.

## Diagnostic Methodologies

The diagnosis of **CPT2** deficiency involves a multi-faceted approach, combining clinical evaluation, biochemical analysis, and molecular genetic testing.

## Newborn Screening and Biochemical Analysis

Newborn screening programs utilizing tandem mass spectrometry (MS/MS) can identify newborns with **CPT2** deficiency by detecting elevated levels of long-chain acylcarnitines (C16, C18:1) in dried blood spots.

| Acylcarnitine Species    | Normal Range ( $\mu\text{mol/L}$ ) | CPT2 Deficiency ( $\mu\text{mol/L}$ ) |
|--------------------------|------------------------------------|---------------------------------------|
| C16 (Palmitoylcarnitine) | 0.95 - 8.6                         | Significantly elevated (e.g., >20)    |
| C18:1 (Oleoylcarnitine)  | 0.29 - 2.1                         | Significantly elevated (e.g., >5)     |
| (C16 + C18:1) / C2 Ratio | < 0.4                              | Significantly elevated                |

Note: Reference ranges may vary between laboratories.

## Molecular Genetic Testing

Definitive diagnosis is achieved through molecular analysis of the **CPT2** gene.

- **DNA Extraction:** Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts using a commercial DNA extraction kit.
- **PCR Amplification:** The five exons and flanking intronic regions of the **CPT2** gene are amplified using polymerase chain reaction (PCR) with specific primers.
- **Sequencing:** The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.
- **Data Analysis:** The obtained sequences are compared to the **CPT2** reference sequence to identify any pathogenic variants.

## Enzyme Activity Assay

Measurement of **CPT2** enzyme activity in cultured fibroblasts or muscle tissue can confirm the diagnosis.

- Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.
- Mitochondrial Isolation: Mitochondria are isolated from the cultured fibroblasts by differential centrifugation.
- Enzyme Reaction: The isolated mitochondria are incubated with a reaction mixture containing a radiolabeled long-chain acyl-CoA substrate (e.g., [<sup>3</sup>H]palmitoyl-CoA) and L-carnitine.
- Product Separation and Quantification: The radiolabeled acylcarnitine product is separated from the unreacted substrate using chromatography.
- Activity Calculation: The amount of radiolabeled acylcarnitine formed per unit of time and protein is calculated to determine the **CPT2** enzyme activity.



Figure 3: Diagnostic Workflow for CPT2 Deficiency

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Carnitine Palmitoyltransferase II Deficiency: A Technical Guide to Pathophysiology and Genetic Basis]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b12381789#cpt2-deficiency-pathophysiology-and-genetic-basis\]](https://www.benchchem.com/product/b12381789#cpt2-deficiency-pathophysiology-and-genetic-basis)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)